molecular formula C21H41NO3 B12283936 N-Hexadecanoyl-valine

N-Hexadecanoyl-valine

Cat. No.: B12283936
M. Wt: 355.6 g/mol
InChI Key: OGLNTVZUARMGNY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine, N-(1-oxohexadecyl)- is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by the presence of a long-chain fatty acid (hexadecanoic acid) attached to the amino group of L-Valine. This modification enhances its lipophilicity and allows it to interact with biological membranes more effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(1-oxohexadecyl)- typically involves the coupling of L-Valine with hexadecanoic acid. This can be achieved through various synthetic routes, including:

    Direct Coupling: L-Valine is reacted with hexadecanoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.

    Esterification: L-Valine is first converted to its ester form, followed by reaction with hexadecanoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of L-Valine, N-(1-oxohexadecyl)- often involves large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(1-oxohexadecyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecanoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of L-Valine, N-(1-oxohexadecyl)-.

Scientific Research Applications

L-Valine, N-(1-oxohexadecyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Studied for its role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating abilities and moisturizing effects.

Mechanism of Action

The mechanism of action of L-Valine, N-(1-oxohexadecyl)- involves its interaction with biological membranes. The long-chain fatty acid moiety allows the compound to integrate into lipid bilayers, enhancing its ability to modulate membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl tripeptide-5: Another peptide with a long-chain fatty acid moiety, known for its skin-penetrating abilities and anti-aging properties.

    Acetyl hexapeptide-49: A peptide used in cosmetics for its anti-inflammatory effects.

Uniqueness

L-Valine, N-(1-oxohexadecyl)- is unique due to its specific modification with hexadecanoic acid, which enhances its lipophilicity and membrane interaction capabilities. This makes it particularly useful in applications requiring efficient skin penetration and membrane modulation.

Properties

Molecular Formula

C21H41NO3

Molecular Weight

355.6 g/mol

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m0/s1

InChI Key

OGLNTVZUARMGNY-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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